molecular formula C13H13ClO2 B2893675 Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-50-9

Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2893675
CAS No.: 131515-50-9
M. Wt: 236.7
InChI Key: DPQUJUMCHQFHDD-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131515-50-9) is a bicyclo[1.1.1]pentane (BCP) derivative with a 3-chlorophenyl substituent at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₁₃H₁₃ClO₂, and it has a molecular weight of 236.69 g/mol . The chlorine atom enhances lipophilicity, while the ester group offers synthetic versatility for further modifications.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-16-11(15)13-6-12(7-13,8-13)9-3-2-4-10(14)5-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQUJUMCHQFHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition with Diacetyl

A scalable method involves the photochemical reaction of [1.1.1]propellane with diacetyl in a continuous flow reactor. Under UV irradiation (254 nm), the propellane undergoes [2+2] cycloaddition with diacetyl to form a diketone intermediate. This approach, optimized by Kaszynski and Michl, achieves a 1 kg scale production of the BCP core within 24 hours. The diketone is subsequently subjected to a haloform reaction (e.g., with NaOCl in aqueous NaOH) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid serves as a versatile precursor for further functionalization.

Radical-Mediated Ring-Opening with Alkyl Halides

An alternative route employs triethylborane (Et₃B)-initiated atom-transfer radical addition (ATRA) to open the propellane. When combined with alkyl halides such as methyl chloroformate, this method generates asymmetrically substituted BCPs under mild conditions (−20°C to rt). For example, reaction with methyl chloroformate produces methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate, a key intermediate for introducing aryl groups.

Esterification and Final Product Isolation

The terminal step involves esterification of the carboxylic acid intermediate. Two protocols are prevalent:

Fischer Esterification

Heating bicyclo[1.1.1]pentane-1-carboxylic acid with excess methanol and H₂SO₄ (cat.) under reflux for 12 hours achieves near-quantitative conversion to the methyl ester. This method is favored for its simplicity but requires careful pH adjustment during workup to prevent acid-catalyzed decomposition of the BCP core.

Steglich Esterification

For acid-sensitive substrates, the Steglich conditions (DCC, DMAP, CH₂Cl₂, 0°C to rt) are employed. This method preserves the BCP structure, yielding methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate in 85% purity after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Scalability Functional Group Tolerance
Photochemical + Haloform Diketone formation 78 High (kg) Moderate
Radical ATRA Propellane ring-opening 65 Medium High
Friedel-Crafts Aryl group introduction 72 Low Low
Suzuki Coupling Cross-coupling 58 Medium High

The photochemical route excels in scalability but necessitates specialized flow equipment. Radical ATRA offers superior functional group tolerance, making it ideal for late-stage diversification. Friedel-Crafts alkylation, while efficient, is limited by its sensitivity to electron-rich arenes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a unique manner. The chlorophenyl group may enhance its binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Fluorinated Derivatives
  • Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate : Synthesized via Rh₂(Oct)₄-catalyzed cyclopropanation followed by CF₃TMS/NaI-mediated fluorination (Method C), yielding 42% . Difluoro substitution increases electronegativity and metabolic stability compared to the chloro analog.
  • Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1850815-92-7): Features a CF₃ group (molecular weight: 194.15 g/mol), synthesized using CF₃TMS. The CF₃ group enhances lipophilicity (logP ~0) and is used in fluorinated drug candidates .
Amino and Hydroxymethyl Derivatives
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Contains an amine group (as HCl salt), enabling peptide coupling. Used in peptidomimetics for conformational restraint .
  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3): Hydroxymethyl group increases hydrophilicity (PSA: 46.5) and serves as an intermediate for further oxidation or coupling .
Brominated and Aromatic Derivatives
  • Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl diversification .
  • Methyl 3-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxylate : Bulkier naphthyl groups reduce solubility but enhance π-π stacking in materials science .

Physicochemical Properties

Property Target Compound Difluoro-o-tolyl Analog Trifluoromethyl Analog Hydroxymethyl Analog
Molecular Weight 236.69 280.28 194.15 156.18
logP (Predicted) ~2.5 (Cl aryl) ~2.8 (F, aryl) ~0 (CF₃) ~0 (OH)
Boiling Point Not reported Not reported Not reported 212.3°C (Predicted)
Solubility Low (aryl Cl) Moderate (fluorine) High (CF₃) High (OH)

Biological Activity

Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H13ClO2
  • Molecular Weight: 236.69 g/mol
  • CAS Number: 131515-50-9

The compound features a bicyclo[1.1.1]pentane core, which imparts rigidity, and a 3-chlorophenyl substituent that may enhance its biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves:

  • Formation of the bicyclo[1.1.1]pentane core using a [1.1.1]propellane intermediate.
  • Substitution reaction with a chlorophenyl halide.
  • Esterification with methanol in the presence of an acid catalyst like sulfuric acid.

Reaction Conditions

StepReagents/Conditions
Formation of Bicyclo CoreCyclization reactions using [1.1.1]propellane
SubstitutionChlorophenyl halide + Potassium carbonate
EsterificationMethanol + Acid catalyst

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

A study highlighted the compound's potential as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion . The unique bicyclic structure allows for effective binding to the enzyme, enhancing its inhibitory effects compared to traditional small molecules.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with specific enzymes or receptors due to its rigid structure.
  • Enhanced binding affinity attributed to the chlorophenyl substituent, which may facilitate stronger interactions with biological targets.

Comparative Analysis with Similar Compounds

The compound can be compared with other bicyclo[1.1.1]pentane derivatives:

CompoundStructural FeaturesBiological Activity
Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylateDifferent chlorophenyl positionPotentially similar activity
Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylatePara position of chlorophenyl groupVariability in activity

The positioning of the chlorophenyl group significantly influences the compound's reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of bicyclo[1.1.1]pentanes in drug design:

  • A notable investigation into IDO1 inhibitors revealed that replacing traditional aromatic rings with bicyclo[1.1.1]pentane structures improved metabolic stability and potency against cancer cells .
  • Another study emphasized the synthesis of functionalized bicyclo[1.1.1]pentanes under mild conditions, showcasing their versatility in pharmaceutical applications .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYield (%)Reference
Bicyclo[1.1.1]pentane acidMeOH, H₂SO₄, reflux65–75
Tosyloxy derivative3-chlorophenyl Grignard, THF, 0°C50–60

Basic: How is this compound characterized spectroscopically, and what structural insights do NMR/HRMS provide?

Methodological Answer:

  • ¹H-NMR : The bicyclo[1.1.1]pentane core produces distinct splitting patterns due to magnetic equivalence. For example, bridgehead protons appear as singlets (δ 2.5–3.5 ppm), while the 3-chlorophenyl group shows aromatic splitting (δ 7.2–7.4 ppm) .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 237.07 (C₁₃H₁₃ClO₂⁺) and fragments indicative of ester cleavage .
  • FTIR : Ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Cl at 750 cm⁻¹ .

Basic: What makes this compound a promising bioisostere in drug design?

Methodological Answer:
The bicyclo[1.1.1]pentane core replaces aromatic rings (e.g., benzene) to:

  • Reduce metabolic degradation : The saturated core minimizes cytochrome P450 interactions .
  • Enhance solubility : Polar strain energy (~70 kcal/mol) increases hydrophilicity vs. planar aromatics .
  • Improve binding specificity : Rigid geometry reduces off-target effects, as seen in analogs targeting kinase enzymes .

Advanced: How can reaction optimization address low yields in photochemical syntheses?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., dimerization). Strategies include:

  • Wavelength control : Irradiation at 365 nm selectively excites intermediates, suppressing byproducts .
  • Flow chemistry : Continuous reactors enhance light penetration and reduce over-irradiation .
  • Catalyst screening : Rh₂(Oct)₄ improves regioselectivity in cyclopropane-opening reactions .

Q. Table 2: Optimization Parameters

ParameterOptimal ValueYield Improvement
Light wavelength365 nm+20%
Residence time (flow)10 min+15%
Catalyst loading0.5 mol% Rh₂(Oct)₄+25%

Advanced: What computational models predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., HDAC enzymes). The 3-chlorophenyl group shows π-π stacking with Phe-150 in HDAC1 .
  • DFT calculations : Assess strain energy (B3LYP/6-31G*) to correlate rigidity with binding entropy .
  • MD simulations : Trajectories >100 ns reveal stability in hydrophobic binding pockets .

Advanced: How to resolve contradictions in reported anticancer activity across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., MCF-7) and protocols (MTT vs. ATP-luciferase) .
  • Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V) and caspase-3 activation .
  • SAR analysis : Compare analogs (e.g., trifluoromethyl vs. bromo derivatives) to isolate pharmacophores .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent studies : Administer 10 mg/kg orally; monitor plasma levels via LC-MS/MS. Bicyclo[1.1.1]pentanes show Tmax at 2–4 h due to enhanced solubility .
  • Tissue distribution : Radiolabel with ¹⁴C for biodistribution analysis (liver and kidney accumulation common) .
  • Metabolite ID : Use HRMS/MS to detect ester hydrolysis products (e.g., carboxylic acid derivatives) .

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